

potential off-target effects of SHP394

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SHP394	
Cat. No.:	B15578153	Get Quote

SHP394 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **SHP394**, a selective allosteric inhibitor of SHP2.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of **SHP394**?

A1: **SHP394** is reported to be a highly selective, orally active allosteric inhibitor of SHP2.[1] One study indicated that **SHP394** showed no significant off-target activity when screened against a panel of ion channels, kinases, and G-protein coupled receptors (GPCRs).

Q2: Does **SHP394** inhibit other protein tyrosine phosphatases (PTPs) like SHP1 or PTP1B?

A2: The high homology in the catalytic sites of protein tyrosine phosphatases makes achieving selectivity a challenge for active-site inhibitors.[2] However, allosteric inhibitors like **SHP394** bind to a unique pocket, which generally confers higher selectivity. While specific inhibitory concentrations for **SHP394** against SHP1 and PTP1B are not detailed in the available literature, for the well-characterized allosteric inhibitor SHP099, no detectable activity was observed against a panel of 21 phosphatases, including SHP1.[3] This suggests that allosteric inhibitors as a class are highly selective for SHP2 over other phosphatases.

Q3: Are there any known non-kinase, off-target effects of **SHP394**?



A3: Recent studies have revealed a potential class-wide off-target effect for allosteric SHP2 inhibitors.[4][5][6] These compounds can accumulate in lysosomes and inhibit autophagic flux in a manner that is independent of their SHP2 inhibitory activity.[4][5][6] This effect has been demonstrated for other allosteric SHP2 inhibitors like SHP099 and IACS-13909.[4] While SHP394 has not been explicitly named in these studies, its chemical properties may also lead to this off-target activity. Researchers should be aware of this potential confounding factor in their experiments.

Q4: How does the on-target inhibition of SHP2 by SHP394 affect cell signaling?

A4: SHP2 is a crucial signaling node downstream of multiple receptor tyrosine kinases (RTKs). [1] It positively regulates the RAS/MAPK signaling pathway.[3] By binding to an allosteric pocket, **SHP394** stabilizes SHP2 in an auto-inhibited conformation, preventing its activation.[7] This leads to the blockage of downstream signaling, primarily the ERK1/2 and AKT pathways, which are involved in cell growth and survival.[1]

Troubleshooting Guide



Troubleshooting & Optimization

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Observed Issue	Potential Cause & Troubleshooting Steps	
Unexpected Cell Toxicity or Reduced Viability	1. On-Target Effect: Potent inhibition of SHP2 in highly dependent cell lines can lead to strong anti-proliferative effects. Confirm the SHP2 dependency of your cell model. 2. Off-Target Autophagy Inhibition: As a potential lysosomotropic agent, SHP394 may induce cell death through the inhibition of autophagy, independent of SHP2.[4][5] • Action: Test for autophagy inhibition by monitoring LC3-II/I ratio and p62 levels via Western blot. Compare results in SHP2 wild-type vs. knockout/knockdown cells to distinguish ontarget from off-target effects.	
Results Contradict Known SHP2 Functions	 Off-Target Autophagy Inhibition: The observed phenotype might be a consequence of impaired autophagy rather than direct SHP2 inhibition.[4][5][6] • Action: Use a negative control compound with similar chemical properties but no SHP2 inhibitory activity. Concurrently, use genetic approaches (e.g., siRNA/shRNA against PTPN11) to validate that the phenotype is specific to SHP2 loss-of-function. 	







Variability in Potency (IC50) Across Different Cell Lines 1. SHP2 Dependency: The potency of SHP394 is directly correlated with the cell line's dependence on SHP2 signaling for survival and proliferation. 2. Autophagy Dependency: The contribution of the off-target autophagy inhibition to the overall anti-proliferative effect can vary between cell lines depending on their basal level of autophagic flux.[4] • Action: Characterize the SHP2 and autophagy dependency of your cell lines. Correlate the IC50 values with the expression levels of key proteins in both pathways.

Data Presentation

Table 1: Selectivity Profile of SHP394 and a Related Allosteric Inhibitor

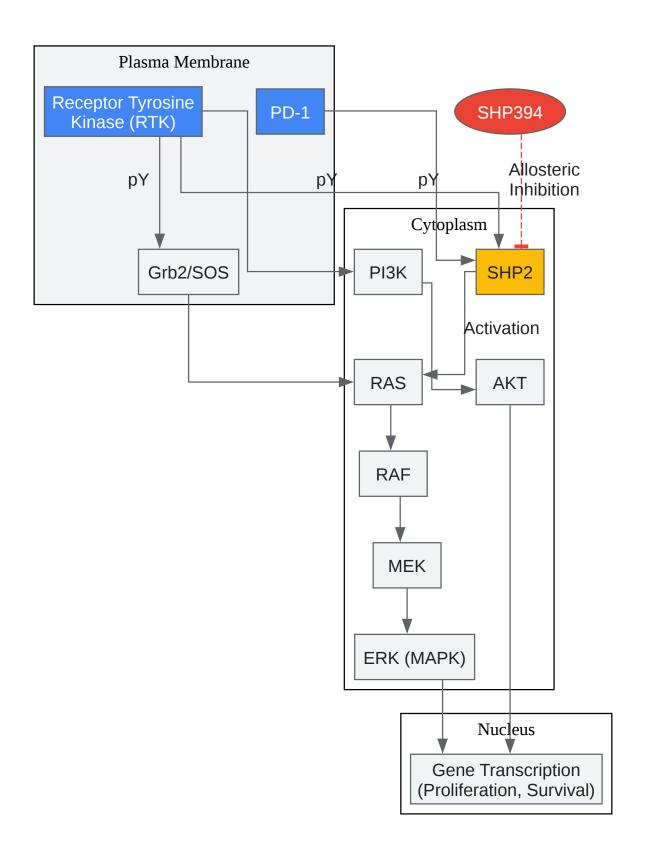


Compound	Target	IC50	Target Class	Notes
SHP394	SHP2	23 nM	Phosphatase	Potent on-target activity.
hERG	>30 μM	Ion Channel	Low activity against hERG channel.	
Kinase Panel	No significant activity	Kinases	Highly selective over a panel of kinases.	
GPCR Panel	No significant activity	Receptors	Highly selective over a panel of GPCRs.	_
SHP099	SHP2	70 nM	Phosphatase	Reference allosteric inhibitor.
SHP1	No detectable activity	Phosphatase	Demonstrates high selectivity over the closely related SHP1 phosphatase.	
PTP1B	No detectable activity	Phosphatase	Demonstrates high selectivity over PTP1B.	

Note: Direct comparative IC50 values for **SHP394** against SHP1 and PTP1B are not readily available in the reviewed literature. Data for the structurally related allosteric inhibitor SHP099 is provided as a reference for the high selectivity typically observed with this class of inhibitors.

Mandatory Visualizations

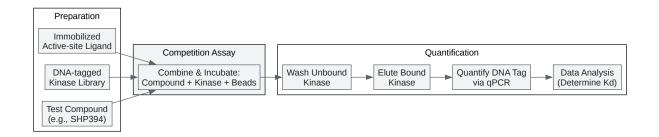




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Caption: SHP2 signaling pathway and the inhibitory action of SHP394.





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Caption: Experimental workflow for a KINOMEscan competition binding assay.

Experimental Protocols Kinase Selectivity Profiling (KINOMEscan® Assay)

This protocol outlines a competitive binding assay to determine the selectivity of a compound against a large panel of kinases.

Principle: The assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of a unique DNA tag conjugated to each kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

Methodology:

- Preparation of Affinity Beads: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site-directed ligand to generate the affinity resin. The beads are then washed to remove any unbound ligand.
- Binding Reaction: The assay is assembled by combining three components in a multi-well plate:



- The test compound (e.g., **SHP394**) at various concentrations.
- A specific DNA-tagged kinase from a library of over 400 kinases.
- The prepared liganded affinity beads.
- Incubation: The plate is incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.
- Washing: The beads are washed to remove unbound kinase and test compound.
- Elution: The kinase bound to the beads is eluted.
- Quantification: The concentration of the eluted kinase is measured by qPCR using primers specific for its DNA tag.
- Data Analysis: The results are typically expressed as a percentage of the DMSO control. A
 lower percentage indicates stronger binding of the test compound to the kinase. Dissociation
 constants (Kd) can be calculated from an 11-point dose-response curve to quantify the
 binding affinity for any identified off-target kinases.

Cellular Target Engagement and Off-Target Identification (Cellular Thermal Shift Assay - CETSA®)

This protocol describes a method to verify compound binding to its intended target in a cellular environment and to identify potential off-targets.

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of target proteins. When a compound binds to a protein, the resulting complex is often more resistant to thermal denaturation. This change in thermal stability can be detected and quantified.

Methodology:

 Cell Treatment: Culture cells of interest and treat them with the test compound (e.g., SHP394) at a desired concentration or with a vehicle control (e.g., DMSO). Incubate to allow for cell penetration and target binding.



- Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler for a short period (e.g., 3 minutes). This step induces denaturation and aggregation of proteins.
- Cell Lysis: Lyse the cells to release the soluble proteins. This can be done through freezethaw cycles or by using a lysis buffer.
- Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. The amount of the target protein remaining in the soluble fraction is then quantified.
 - For a known target (e.g., SHP2): Use Western blotting with a specific antibody to detect the amount of soluble SHP2 at each temperature.
 - For proteome-wide off-target discovery: Use mass spectrometry to identify and quantify all
 proteins remaining in the soluble fraction across the temperature range.

Data Analysis:

- Melt Curve: Plot the amount of soluble protein as a function of temperature. A shift in the
 melting curve to a higher temperature in the compound-treated samples compared to the
 control indicates target engagement and stabilization.
- Isothermal Dose-Response: Treat cells with a range of compound concentrations and heat all samples at a single temperature (chosen from the melt curve). Plot the amount of soluble protein against the compound concentration to determine an EC50 for target engagement.

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- To cite this document: BenchChem. [potential off-target effects of SHP394]. BenchChem,
 [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15578153#potential-off-target-effects-of-shp394]

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